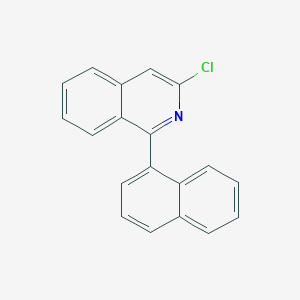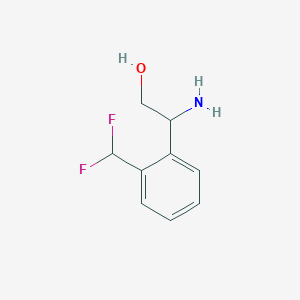
Methyl 4-hydroxyisoxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxyisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxyisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine hydrochloride with β-ketoesters under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and isopropanol, with the reaction being carried out at elevated temperatures, often under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as copper (I) or ruthenium (II) may be employed to facilitate the cycloaddition reactions, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-hydroxyisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of methyl 4-oxo-isoxazole-5-carboxylate.
Reduction: Formation of methyl 4-hydroxyisoxazole-5-methanol.
Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-hydroxyisoxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of methyl 4-hydroxyisoxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and carboxylate groups play crucial roles in forming hydrogen bonds and electrostatic interactions with the target molecules, stabilizing the inhibitor-enzyme complex .
Comparación Con Compuestos Similares
Methyl 4-hydroxyisoxazole-5-carboxylate can be compared with other isoxazole derivatives such as:
- Methyl 3-hydroxyisoxazole-5-carboxylate
- Methyl 4-aminoisoxazole-5-carboxylate
- Methyl 4-methylisoxazole-5-carboxylate
Uniqueness
The presence of both hydroxyl and carboxylate groups in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This dual functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C5H5NO4 |
|---|---|
Peso molecular |
143.10 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C5H5NO4/c1-9-5(8)4-3(7)2-6-10-4/h2,7H,1H3 |
Clave InChI |
ABJIVGWREYWZMT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=NO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)

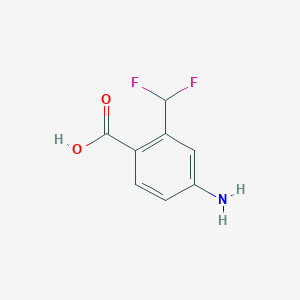
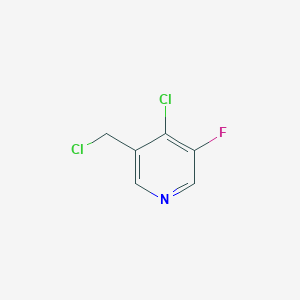
![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)
![N-Hydroxybenzo[b]thiophene-5-carboximidamide](/img/structure/B15223052.png)

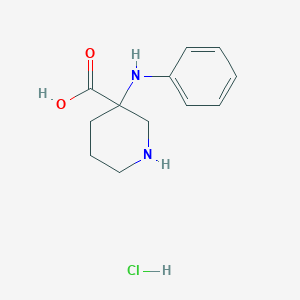
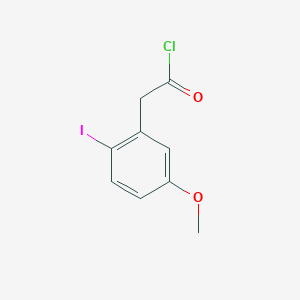
![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)
